Welcome to the BenchChem Online Store!
molecular formula C12H18 B8483305 p-(2-Methylbutyl)toluene

p-(2-Methylbutyl)toluene

Cat. No. B8483305
M. Wt: 162.27 g/mol
InChI Key: XPCLINDRYZAPTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03931348

Procedure details

To 162 mmols of p-xylene were added 7 mmols of n-butyl lithium and 9 mmols of N,N,N',N'-tetramethylethylenediamine, and the mixture was stirred at room temperature for 2 hours, whereupon it turned brilliant orange. The resulting product was placed in an autoclave, and at the same time, 143 mmols of 1-butene was introduced into it. When they were reacted at 80° to 100°C. at an initial pressure of 15 Kg/cm2, the pressure of the inside of the autoclave decreased gradually. After reacting for 5 hours, 3-methyl-4-(p-tolyl) butane was obtained in a selectivity of about 90%. This compound was distilled under reduced pressure to purity it. The resulting product was used in the following Examples.
Quantity
162 mmol
Type
reactant
Reaction Step One
Quantity
7 mmol
Type
reactant
Reaction Step One
Quantity
9 mmol
Type
reactant
Reaction Step One
Quantity
143 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:8])=[CH:6][CH:7]=1.[CH2:9]([Li])[CH2:10][CH2:11][CH3:12].CN(C)CCN(C)C.C=CCC>>[CH3:9][CH:10]([CH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1)[CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
162 mmol
Type
reactant
Smiles
CC=1C=CC(=CC1)C
Name
Quantity
7 mmol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
9 mmol
Type
reactant
Smiles
CN(CCN(C)C)C
Step Two
Name
Quantity
143 mmol
Type
reactant
Smiles
C=CCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hours, whereupon it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
When they were reacted at 80° to 100°C. at an initial pressure of 15 Kg/cm2
WAIT
Type
WAIT
Details
After reacting for 5 hours
Duration
5 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(CC)CC1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.